molecular formula C15H11NO2 B3050029 2-(3-methylphenyl)isoindole-1,3-dione CAS No. 2314-76-3

2-(3-methylphenyl)isoindole-1,3-dione

Cat. No.: B3050029
CAS No.: 2314-76-3
M. Wt: 237.25 g/mol
InChI Key: FKKIPNKONXXQNE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-m-TOLYLPHTHALIMIDE is a chemical compound with the molecular formula C15H11NO2

Mode of Action

The angle between the tolyl plane and the plane through the phthalimide group is 53·4 (4)° .

Biochemical Pathways

Biochemical pathways generally describe the transformation from one or several source molecules over consecutive reaction steps into one or several target molecules . They provide the roadmap guiding various applications .

Pharmacokinetics

Pharmacokinetic studies of drug-loaded nanocarriers should include liberation of the drug as a primary parameter in addition to absorption, distribution, metabolism, and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 3-methylaniline. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the isoindole-1,3-dione ring .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs solventless conditions to minimize environmental impact. For instance, a green synthesis technique involves heating the reactants without solvents, followed by purification using environmentally friendly methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(3-methylphenyl)isoindole-1,3-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives such as:

Uniqueness

What sets 2-(3-methylphenyl)isoindole-1,3-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in drug development and materials science .

Properties

IUPAC Name

2-(3-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKIPNKONXXQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283530
Record name Phthalimide, N-m-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-76-3
Record name NSC31960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimide, N-m-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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